

An In-depth Technical Guide on Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Cat. No.: B1311370

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Core Summary

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a pyridine derivative with potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and antimicrobial agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its known biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, also known as ethyl 6-(hydroxymethyl)picolinate, is a heterocyclic compound with the molecular formula $C_9H_{11}NO_3$ and a molecular weight of 181.19 g/mol ^{[1][2][3]}. Its chemical structure features a pyridine ring substituted with an ethyl carboxylate group at position 2 and a hydroxymethyl group at position 6.

Table 1: Physicochemical Properties of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**

Property	Value	Reference(s)
CAS Number	41337-81-9	[1][2][3]
Molecular Formula	C9H11NO3	[1][2][3]
Molecular Weight	181.19 g/mol	[1][2][3]
Appearance	White to off-white solid	[3]
Purity	≥98%	[3]
Storage Temperature	-20°C or Room Temperature	[1][3]

Synthesis

A common and effective method for the synthesis of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** involves the selective reduction of one of the ester groups of a diester precursor, such as dimethyl pyridine-2,6-dicarboxylate.[4]

Experimental Protocol: Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Materials:

- Dimethyl pyridine-2,6-dicarboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate

- Hexane
- Silica gel (for column chromatography)

Procedure:

- Reduction of Dimethyl pyridine-2,6-dicarboxylate:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethyl pyridine-2,6-dicarboxylate in anhydrous THF.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a calculated amount of LiAlH₄ (typically 0.5 to 1.0 equivalents to selectively reduce one ester group) to the stirred suspension. The exact stoichiometry may need to be optimized.
 - Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
 - Carefully quench the reaction by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
 - Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.
 - Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the crude methyl 6-(hydroxymethyl)picolinate.
- Esterification to Ethyl Ester:
 - Dissolve the crude methyl 6-(hydroxymethyl)picolinate in absolute ethanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**.



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*Synthesis workflow for **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**.*

Spectroscopic Data

While specific spectra for **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** are not readily available in the public domain, data for the closely related methyl 6-(hydroxymethyl)picolinate provides a strong basis for characterizing the ethyl ester.

Table 2: Predicted and Analogous Spectroscopic Data

Technique	Expected Features for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
^1H NMR	Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the hydroxymethyl protons (around 4.7 ppm), and aromatic protons on the pyridine ring (in the 7-8 ppm region).
^{13}C NMR	Resonances for the ethyl group carbons (around 61 ppm and 14 ppm), the hydroxymethyl carbon (around 64 ppm), the pyridine ring carbons (in the 120-160 ppm range), and the carbonyl carbon of the ester (around 165 ppm).
FT-IR (cm^{-1})	Characteristic peaks for O-H stretching (broad, $\sim 3400\text{ cm}^{-1}$), C-H stretching ($\sim 2900\text{-}3000\text{ cm}^{-1}$), C=O stretching of the ester ($\sim 1720\text{ cm}^{-1}$), and C=N and C=C stretching of the pyridine ring ($\sim 1580\text{-}1600\text{ cm}^{-1}$).
Mass Spec (m/z)	Expected molecular ion peak $[\text{M}]^+$ at approximately 181.19.

Biological Activity and Potential Applications

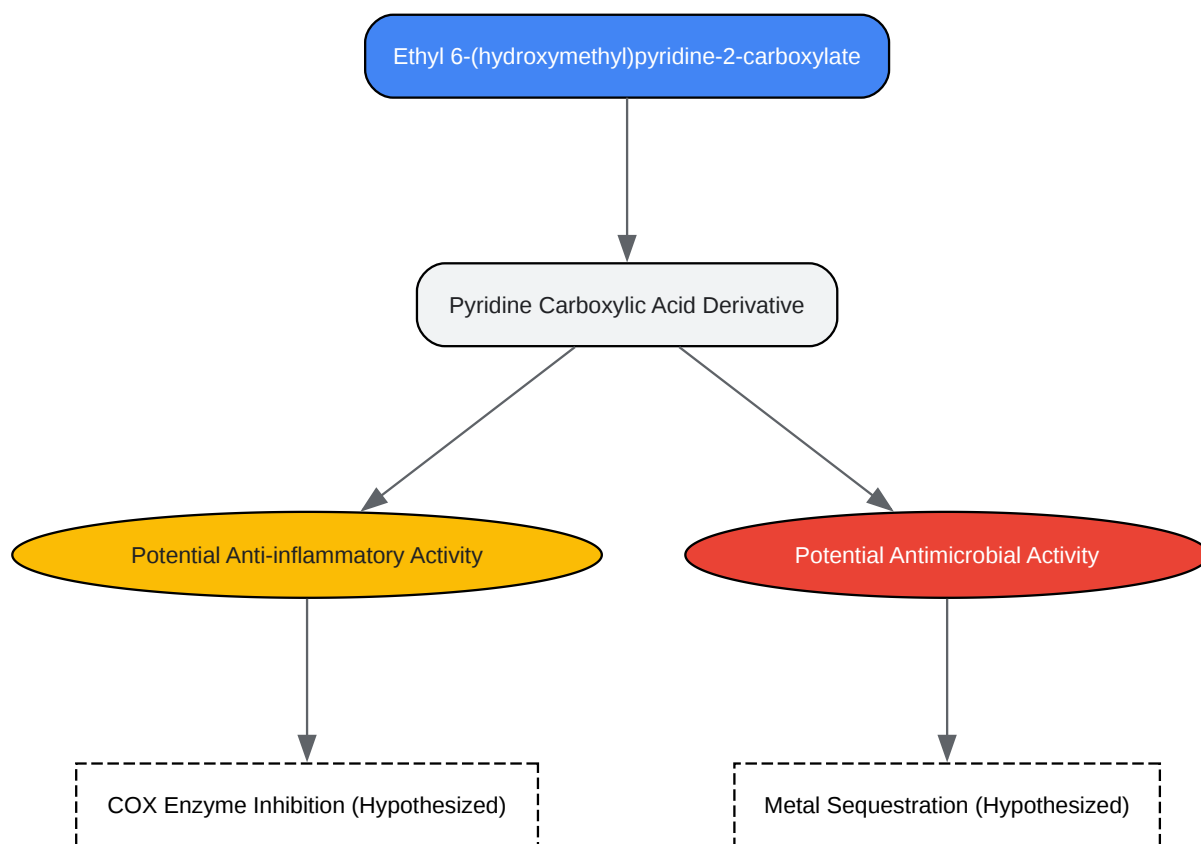
Pyridine and its derivatives are recognized for their wide range of biological activities, serving as crucial scaffolds in drug discovery.^[5] Specifically, pyridine carboxylic acid derivatives have shown promise as anti-inflammatory and antimicrobial agents.^{[6][7][8][9]}

Anti-inflammatory Potential

Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.^[6] Although the specific mechanism of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** has not been elucidated, its structural similarity to other anti-inflammatory pyridine derivatives suggests it may also target pathways involved in inflammation.

Antimicrobial Potential

Pyridine-2,6-dithiocarboxylic acid, another related compound, has demonstrated antimicrobial properties through metal sequestration.[8] The nitrogen and oxygen atoms in **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** could potentially chelate metal ions essential for microbial growth, suggesting a possible mechanism for antimicrobial activity. Furthermore, various chiral macrocyclic and linear pyridine carboxamides have been synthesized and shown to possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]



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Hypothesized biological activities of the target compound.

Future Directions

Further research is warranted to fully characterize the pharmacological profile of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**. Key areas for future investigation include:

- Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to quantify its anti-inflammatory and antimicrobial efficacy. This should include determining IC50 values against relevant targets and assessing its spectrum of activity against various microbial strains.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

This technical guide provides a foundational understanding of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**, highlighting its properties and potential as a valuable scaffold in drug discovery. The provided experimental framework and data summaries are intended to facilitate further exploration and development of this promising compound.

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